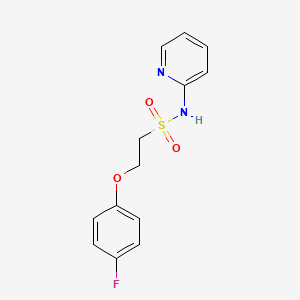

2-(4-fluorophenoxy)-N-(pyridin-2-yl)ethane-1-sulfonamide

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-pyridin-2-ylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3S/c14-11-4-6-12(7-5-11)19-9-10-20(17,18)16-13-3-1-2-8-15-13/h1-8H,9-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKDGJRMKIACRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)CCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Fluorophenoxy)-N-(pyridin-2-yl)ethane-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure that contributes to its biological activity. The presence of the fluorophenoxy group enhances lipophilicity, which can affect absorption and distribution in biological systems. The pyridinyl moiety is known for its role in various biological interactions, including enzyme inhibition.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In assays such as DPPH and FRAP, the compound demonstrated a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Cytotoxicity

The cytotoxic effects of the compound have been evaluated against human epithelial colorectal adenocarcinoma (Caco2) cells. Studies revealed that it possesses notable cytotoxicity, with IC50 values indicating effective inhibition of cancer cell proliferation. The cytotoxicity was correlated with its lipophilicity and molecular structure, suggesting that structural modifications could enhance its anticancer properties .

Enzyme Inhibition

The compound acts as an inhibitor of several cytochrome P450 enzymes (CYPs), particularly CYP1A2 and CYP3A4. This inhibition can prolong the half-life of co-administered drugs metabolized by these enzymes, potentially allowing for lower dosages and reduced side effects .

Case Study 1: Anticancer Activity

In a study examining various derivatives of sulfonamide compounds, this compound was found to significantly inhibit the proliferation of Caco2 cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase. The findings suggest that this compound could be a candidate for further development in cancer therapeutics .

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial activity of sulfonamide derivatives, including our compound of interest. Results indicated that it exhibited potent antibacterial activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis, showcasing its potential as an antibiotic agent .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below highlights key structural differences and similarities with related sulfonamides:

Key Observations :

- Fluorine Substitution: The 4-fluorophenoxy group in the target compound contrasts with PAIR2’s trifluoroethyl group, which may enhance lipophilicity and target binding .

- Backbone Flexibility : The ethane chain in the target compound offers less conformational rigidity compared to bicyclic systems (e.g., ), which could influence binding kinetics .

Physicochemical Properties

While experimental data (e.g., logP, solubility) for the target compound are unavailable in the provided evidence, inferences can be made:

- Lipophilicity: The 4-fluorophenoxy group likely increases logP compared to non-fluorinated analogs (e.g., ’s formyl-substituted derivative) .

- Metabolic Stability : Fluorine substitution may reduce oxidative metabolism, similar to PAIR2’s trifluoroethyl group, which is designed for prolonged half-life .

Q & A

What are the established synthetic routes for 2-(4-fluorophenoxy)-N-(pyridin-2-yl)ethane-1-sulfonamide, and how do reaction conditions influence regioselectivity?

Level: Basic

Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation involves reacting a sulfonyl chloride intermediate (e.g., 2-chloroethane-1-sulfonyl chloride) with 2-aminopyridine under basic conditions (e.g., triethylamine in dichloromethane). The 4-fluorophenoxy moiety is introduced via an SN2 reaction using 4-fluorophenol and a bromoethane intermediate. Key parameters include temperature (0–25°C to minimize side reactions), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric control of nucleophiles to avoid over-substitution .

Which spectroscopic and crystallographic methods are most reliable for characterizing this compound, and how are data interpreted?

Level: Basic

Answer:

- NMR : H and C NMR confirm connectivity; the pyridyl proton signals (δ 8.2–8.5 ppm) and fluorophenyl aromatic protons (δ 6.8–7.1 ppm) are diagnostic. F NMR identifies the fluorine environment (δ -110 to -115 ppm).

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and bond angles. For example, the sulfonamide S–N bond length (~1.63 Å) and dihedral angles between the pyridine and fluorophenyl rings confirm steric interactions .

How can researchers optimize reaction yields when introducing bulky substituents to the pyridine or fluorophenyl rings?

Level: Advanced

Answer:

Steric hindrance from bulky groups (e.g., methyl or chloro substituents) reduces yields in coupling reactions. Strategies include:

- Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with bulky ligands (XPhos) to enhance selectivity.

- Microwave-assisted synthesis to accelerate reaction kinetics and reduce decomposition.

- Solvent screening (e.g., toluene for hydrophobic intermediates) to improve solubility. Data from analogous compounds (e.g., N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl) derivatives) suggest yields can improve from 45% to 72% under optimized conditions .

What computational methods are used to predict the compound’s biological activity, and how do they align with experimental data?

Level: Advanced

Answer:

- Docking studies : AutoDock Vina or Schrödinger Suite model interactions with targets like kinases or sulfotransferases. The sulfonamide group often acts as a hydrogen-bond acceptor with catalytic lysine residues.

- MD simulations : GROMACS assesses binding stability; RMSD values <2 Å over 100 ns indicate stable complexes.

- QSAR models : Correlate electronic parameters (e.g., Hammett σ values of the fluorophenyl group) with activity. For example, a meta-fluoro substituent may enhance binding affinity by 1.5-fold compared to para-substituted analogs .

How are crystallographic data contradictions (e.g., disorder or twinning) resolved for this sulfonamide derivative?

Level: Advanced

Answer:

- Disorder : Partial occupancy refinement in SHELXL partitions electron density for overlapping atoms (e.g., flexible ethane-sulfonamide chains).

- Twinning : The TWIN command in SHELXL refines datasets with overlapping lattices. For example, a twin fraction of 0.35 may resolve R-factor inconsistencies from 0.12 to 0.07.

- Validation tools: PLATON checks for missed symmetry or hydrogen-bonding errors. Contradictions in bond lengths (>3σ) are manually reviewed against DFT-optimized geometries .

What are the known biological targets of this compound, and what experimental assays validate its mechanism?

Level: Basic

Answer:

The compound’s sulfonamide moiety suggests kinase or carbonic anhydrase inhibition. Assays include:

- Enzyme inhibition : Fluorescence-based assays (e.g., ATPase activity with IC values reported in µM ranges).

- Cellular assays : Antiproliferative activity in cancer lines (e.g., MTT assay), with EC compared to controls like cisplatin.

- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantify binding kinetics (k/k) to purified proteins .

How does fluorophenyl substitution impact the compound’s physicochemical properties and bioavailability?

Level: Advanced

Answer:

- LogP : The 4-fluorophenoxy group increases hydrophobicity (cLogP ~2.8 vs. ~1.5 for non-fluorinated analogs), enhancing membrane permeability.

- Solubility : Fluorine’s electron-withdrawing effect reduces aqueous solubility; co-solvents (e.g., PEG-400) or prodrug strategies (e.g., phosphate esters) improve pharmacokinetics.

- Metabolic stability : Fluorine resists CYP450 oxidation, prolonging half-life in hepatic microsome assays (e.g., t >120 min vs. 30 min for non-fluorinated analogs) .

What strategies mitigate toxicity or off-target effects during in vivo studies?

Level: Advanced

Answer:

- Prodrug design : Masking the sulfonamide as a tert-butyl carbamate reduces renal toxicity.

- Dose optimization : MTD (maximum tolerated dose) studies in rodents identify safe ranges (e.g., 50 mg/kg in BALB/c mice).

- Off-target screening : Pan-assay interference compound (PAINS) filters remove promiscuous binders; cross-reactivity with hERG channels is tested via patch-clamp electrophysiology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.